Cas no 2034363-41-0 (N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide)

N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a synthetic small-molecule compound featuring a thiazole and tetrahydropyran moiety, linked via an isonicotinamide core. Its structural design confers selective binding affinity and potential modulation of biological targets, making it valuable for research applications in medicinal chemistry. The compound's stability is enhanced by the tetrahydropyran-ether linkage, while the thiazole and phenyl groups contribute to its pharmacophoric properties. This molecule is particularly suited for investigating structure-activity relationships in drug discovery, given its balanced lipophilicity and steric profile. It is commonly utilized in kinase inhibition studies and as a scaffold for developing novel therapeutic agents.
N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide structure
2034363-41-0 structure
Product name:N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
CAS No:2034363-41-0
MF:C21H21N3O3S
MW:395.47474360466
CID:6234492
PubChem ID:92084825

N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide Chemical and Physical Properties

Names and Identifiers

    • F6475-3847
    • 2034363-41-0
    • N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
    • N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
    • AKOS026689797
    • Inchi: 1S/C21H21N3O3S/c1-14-23-19(13-28-14)15-3-2-4-17(11-15)24-21(25)16-5-8-22-20(12-16)27-18-6-9-26-10-7-18/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,24,25)
    • InChI Key: LNCNHXFJQYVEDU-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)C1=CC=CC(=C1)NC(C1C=CN=C(C=1)OC1CCOCC1)=O

Computed Properties

  • Exact Mass: 395.13036271g/mol
  • Monoisotopic Mass: 395.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 3.5

N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6475-3847-20μmol
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6475-3847-25mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6475-3847-15mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6475-3847-40mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6475-3847-50mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6475-3847-75mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F6475-3847-10μmol
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6475-3847-3mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6475-3847-20mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6475-3847-5mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
2034363-41-0 90%+
5mg
$69.0 2023-05-17

Additional information on N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Recent Advances in the Study of N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS: 2034363-41-0)

The compound N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS: 2034363-41-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a kinase inhibitor. Preliminary data suggest that it exhibits selective inhibition against specific kinase targets involved in cell proliferation and survival pathways. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to understand the binding interactions between the compound and its target proteins. These studies have provided valuable insights into the structural determinants of its inhibitory activity, paving the way for the design of more potent analogs.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated its ability to modulate key inflammatory mediators, such as cytokines and chemokines. These findings highlight its dual functionality, making it a compelling candidate for further development in diseases where both inflammation and aberrant cell signaling play a role.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolism, and excretion profiles. Results indicate that it possesses favorable pharmacokinetic properties, including good oral absorption and moderate half-life, which are critical for its therapeutic application. However, challenges such as potential drug-drug interactions and off-target effects remain to be addressed in future studies.

Overall, the latest research on N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide underscores its potential as a versatile therapeutic agent. While significant progress has been made in understanding its biological activities, further investigations are needed to fully exploit its clinical potential. Ongoing studies are expected to provide deeper insights into its safety profile and efficacy in human trials, ultimately determining its viability as a drug candidate.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd